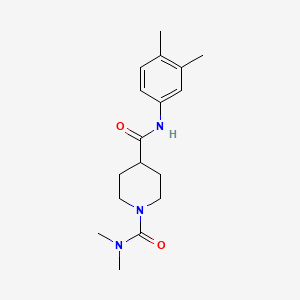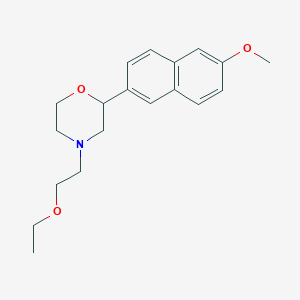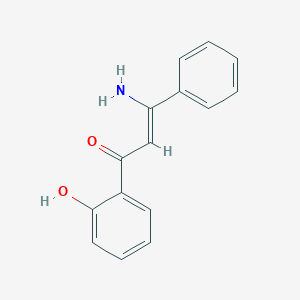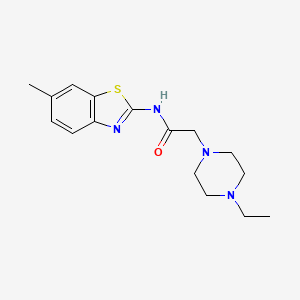![molecular formula C17H19N3O2 B5464578 N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B5464578.png)
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide, commonly known as N-(4-methylbenzoyl)-N'-(3-pyridyl)urea (MPPU), is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to modulate the activity of various enzymes involved in cellular metabolism.
Mécanisme D'action
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide acts as an NAD+ analog and modulates the activity of various enzymes involved in cellular metabolism. It has been shown to activate sirtuins, which are NAD+-dependent deacetylases that play a crucial role in regulating cellular processes such as DNA repair, apoptosis, and inflammation. MPU has also been shown to inhibit PARPs, which are enzymes involved in DNA repair and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic mice. MPU has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPU in lab experiments is its ability to modulate the activity of various enzymes involved in cellular metabolism. This allows researchers to study the role of these enzymes in various cellular processes. However, one of the limitations of using MPU is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure the safety of the experimental subjects.
Orientations Futures
There are several future directions for MPU research. One of the areas of interest is the development of MPU-based therapies for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the development of more potent and selective MPU analogs with fewer side effects. Additionally, the role of MPU in regulating cellular processes such as DNA repair and inflammation needs to be further investigated to fully understand its therapeutic potential.
Méthodes De Synthèse
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 3-aminopropylpyridine, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to modulate the activity of various enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in regulating cellular processes, such as DNA repair, apoptosis, and inflammation.
Propriétés
IUPAC Name |
N-[3-[(4-methylbenzoyl)amino]propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-7-14(8-6-13)16(21)19-10-3-11-20-17(22)15-4-2-9-18-12-15/h2,4-9,12H,3,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVNMGJYPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5464503.png)
![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464504.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-3-methoxypropanamide](/img/structure/B5464545.png)
![2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5464546.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5464564.png)
